2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline
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Overview
Description
2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core structure with a 4-benzylpiperazine moiety attached via an ethyl linker. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core and the 4-benzylpiperazine moiety.
Coupling Reaction: The quinoline core is reacted with an appropriate ethylating agent to introduce the ethyl linker.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound has a similar structure but features an isoindoline-1,3-dione moiety instead of a quinoline core.
Quinolinyl-pyrazoles: These compounds share the quinoline core but have a pyrazole moiety attached, offering different biological activities.
Uniqueness
2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline is unique due to its specific combination of the quinoline core and the 4-benzylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
57962-08-0 |
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Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)ethyl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-2-6-19(7-3-1)18-25-16-14-24(15-17-25)13-12-21-11-10-20-8-4-5-9-22(20)23-21/h1-11H,12-18H2 |
InChI Key |
OMGPTSGRKFIVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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